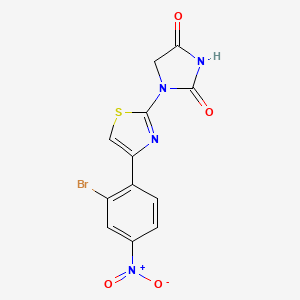
(3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 2-(imidazolidin-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 2-(imidazolidin-4-yl)acetate is a complex organic compound with the molecular formula C12H14N2O4 This compound is characterized by its unique structure, which includes a dioxocyclohexadienyl group and an imidazolidinyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 2-(imidazolidin-4-yl)acetate typically involves multiple steps, starting with the preparation of the dioxocyclohexadienyl intermediate. This intermediate is then reacted with an imidazolidinyl acetate precursor under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 2-(imidazolidin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction could produce various alcohols or amines .
Aplicaciones Científicas De Investigación
(3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 2-(imidazolidin-4-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 2-(imidazolidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- (3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl acetate
- 2-(Imidazolidin-4-yl)acetic acid
- (3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 2-(pyrrolidin-4-yl)acetate
Uniqueness
(3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 2-(imidazolidin-4-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in research for developing new chemical entities and studying complex biochemical interactions .
Propiedades
Fórmula molecular |
C12H14N2O4 |
|---|---|
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
(3,6-dioxocyclohexa-1,4-dien-1-yl)methyl 2-imidazolidin-4-ylacetate |
InChI |
InChI=1S/C12H14N2O4/c15-10-1-2-11(16)8(3-10)6-18-12(17)4-9-5-13-7-14-9/h1-3,9,13-14H,4-7H2 |
Clave InChI |
QOZPVVDQKUAMIQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(NCN1)CC(=O)OCC2=CC(=O)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


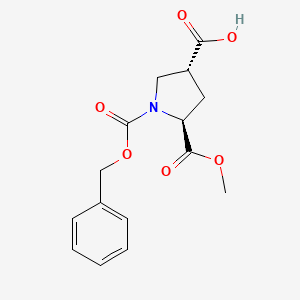
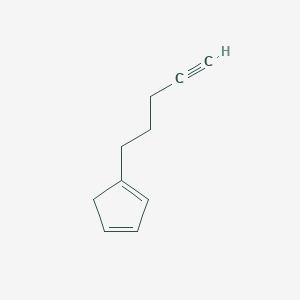
![1-Ethynyl-6-azaspiro[2.5]octane](/img/structure/B15218472.png)
![3,4-dichloro-N-[(2,4-diaminoquinazolin-6-yl)methyl]benzamide](/img/structure/B15218475.png)

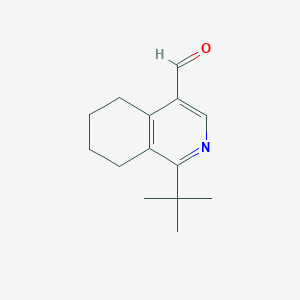
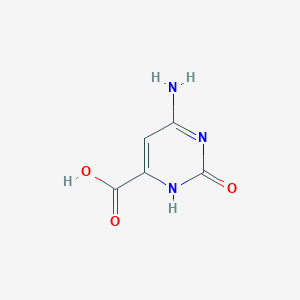
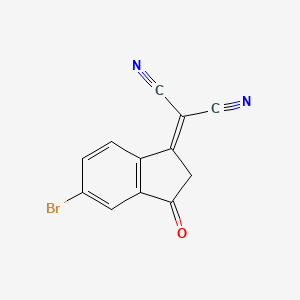
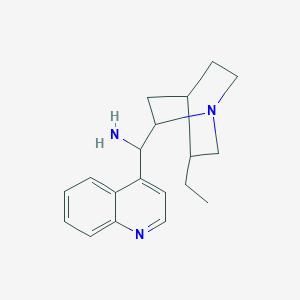
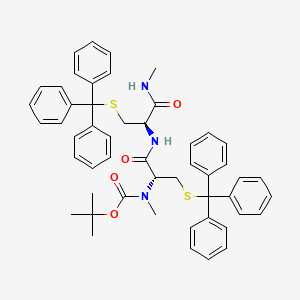

![tert-Butyl 4-hydroxy-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate](/img/structure/B15218543.png)

